molecular formula C25H21Cl2N5OS B11675412 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11675412
M. Wt: 510.4 g/mol
InChI Key: DIGJPWLXLOOYCZ-OGLMXYFKSA-N
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Description

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety

Preparation Methods

The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Dichlorophenyl Intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Synthesis of the Triazole Intermediate: The triazole ring is synthesized by reacting 4-methylphenylhydrazine with phenyl isothiocyanate, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the dichlorophenyl hydrazone with the triazole intermediate under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various industrial chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and dichlorophenyl group are key structural features that contribute to its biological activity, potentially through interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:

    N-(3,4-Dichlorophenyl)(phenylcyclopentyl)formamide: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.

    3,4-Dichlorophenylhydrazine hydrochloride: This compound contains the dichlorophenyl group and hydrazine moiety but lacks the triazole and sulfanylacetohydrazide components.

The uniqueness of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of structural features, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C25H21Cl2N5OS

Molecular Weight

510.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N5OS/c1-16-8-10-18(11-9-16)24-30-31-25(32(24)20-6-4-3-5-7-20)34-15-23(33)29-28-17(2)19-12-13-21(26)22(27)14-19/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+

InChI Key

DIGJPWLXLOOYCZ-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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